Tandutinib

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry

In chemistry, Tandutinib is used as a tool compound to study the inhibition of receptor tyrosine kinases. It helps in understanding the structure-activity relationships and designing new inhibitors with improved efficacy and selectivity .

Biology

In biological research, this compound is employed to investigate the role of FLT3, PDGFR, and c-Kit in cell signaling pathways. It aids in elucidating the mechanisms of cell proliferation, differentiation, and apoptosis .

Medicine

This compound has significant applications in medical research, particularly in oncology. It is being studied for its potential to treat various cancers, including AML, glioblastoma, and prostate cancer. Clinical trials have shown promising results in inhibiting tumor growth and improving patient outcomes .

Industry

In the pharmaceutical industry, this compound serves as a lead compound for developing new cancer therapies. Its ability to cross the blood-brain barrier makes it a valuable candidate for treating brain tumors .

Mécanisme D'action

Target of Action

Tandutinib, also known as MLN518, is a novel, oral, small molecule designed to inhibit type III receptor tyrosine kinases . Its primary targets include FLT3 , c-KIT , and platelet-derived growth-factor receptor (PDGFR) . These tyrosine kinases are enzymes involved in several cellular processes and are known to be activated in cancer cells to drive tumor growth .

Mode of Action

This compound selectively inhibits its targets, FLT3, KIT, and PDGFR . By inhibiting these tyrosine kinases, this compound prevents the phosphorylation of these proteins, thereby disrupting the downstream signaling pathways that drive tumor growth .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the Akt/mTOR signaling pathway , which plays a crucial role in cell survival, growth, and proliferation . By inhibiting this pathway, this compound can suppress tumor growth .

Pharmacokinetics

This compound’s pharmacokinetics are characterized by slow elimination, with steady-state plasma concentrations requiring greater than one week of dosing . This suggests that this compound has a long half-life, which could potentially allow for less frequent dosing.

Result of Action

This compound has been shown to have great efficacy in murine models of FLT3 ITD-positive leukemia . It preferentially inhibits the growth of blast colonies from FLT3 ITD-positive as compared to ITD-negative patients with AML, without significantly affecting colony formation by normal human progenitor cells . In colon cancer cell lines, this compound significantly inhibited the proliferation and colony formation ability .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the efficacy of this compound can be affected by the presence of certain mutations in the cancer cells . Additionally, the drug’s action can be influenced by the tumor microenvironment, including factors such as hypoxia and acidity.

Analyse Biochimique

Biochemical Properties

Tandutinib interacts with several enzymes and proteins, primarily FLT3, KIT, and PDGFR . It inhibits these tyrosine kinases, which are involved in various biochemical reactions . The nature of these interactions involves the inhibition of phosphorylation, a key process in signal transduction pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the growth of blast colonies from FLT3 ITD-positive as compared to ITD-negative patients with Acute Myeloid Leukemia (AML), without significantly affecting colony formation by normal human progenitor cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of tyrosine kinases . It selectively inhibits FLT3, KIT, and PDGFR . This inhibition disrupts the activation of these enzymes, leading to changes in gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to inhibit blast growth in patients with FLT3/ITD-positive AML . Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. The in vitro and in vivo metabolic pathways involved were O-dealkylation, α-hydroxylation, α-carbonyl formation, reduction, glucuronide, and sulfate conjugation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le tandutinib est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés et leurs réactions ultérieures. La synthèse commence généralement par la préparation d'une aniline substituée, qui subit une série de réactions, notamment l'acylation, la cyclisation et des réactions de couplage, pour former le produit final. Des conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour les réactions à grande échelle, la garantie d'une qualité constante et la mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour obtenir le produit final avec une pureté élevée. Le processus doit être conforme aux bonnes pratiques de fabrication (BPF) pour garantir la sécurité et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

Le tandutinib subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du this compound, modifiant potentiellement son activité.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles sont utilisés dans des conditions contrôlées pour obtenir les substitutions souhaitées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés aminés. Les réactions de substitution peuvent donner lieu à une large gamme de produits avec différents groupes fonctionnels .

Applications de recherche scientifique

Chimie

En chimie, le this compound est utilisé comme composé outil pour étudier l'inhibition des récepteurs tyrosine kinases. Il contribue à comprendre les relations structure-activité et à concevoir de nouveaux inhibiteurs avec une efficacité et une sélectivité améliorées .

Biologie

En recherche biologique, le this compound est utilisé pour étudier le rôle de FLT3, PDGFR et c-Kit dans les voies de signalisation cellulaire. Il contribue à élucider les mécanismes de prolifération cellulaire, de différenciation et d'apoptose .

Médecine

Le this compound a des applications significatives dans la recherche médicale, en particulier en oncologie. Il est étudié pour son potentiel à traiter divers cancers, notamment la LMA, le glioblastome et le cancer de la prostate. Les essais cliniques ont montré des résultats prometteurs dans l'inhibition de la croissance tumorale et l'amélioration des résultats pour les patients .

Industrie

Dans l'industrie pharmaceutique, le this compound sert de composé principal pour le développement de nouvelles thérapies anticancéreuses. Sa capacité à traverser la barrière hémato-encéphalique en fait un candidat précieux pour le traitement des tumeurs cérébrales .

Mécanisme d'action

Le this compound exerce ses effets en inhibant les récepteurs tyrosine kinases, en particulier FLT3, PDGFR et c-Kit. Ces kinases jouent un rôle crucial dans les voies de signalisation cellulaire qui régulent la croissance, la survie et la différenciation cellulaires. En inhibant ces kinases, le this compound perturbe ces voies, entraînant une réduction de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules cancéreuses. L'inhibition de FLT3 est particulièrement importante dans la LMA, où les mutations de FLT3 entraînent une croissance cellulaire incontrôlée .

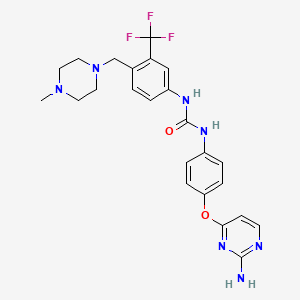

Comparaison Avec Des Composés Similaires

Composés similaires

Sunitinib : Un autre inhibiteur de tyrosine kinase ciblant des récepteurs similaires, utilisé dans le traitement du carcinome à cellules rénales et des tumeurs stromales gastro-intestinales.

Sorafénib : Inhibe plusieurs kinases, notamment FLT3, PDGFR et les kinases RAF, utilisé dans le traitement des cancers du foie, des reins et de la thyroïde.

Unicité du tandutinib

L'unicité du this compound réside dans sa sélectivité et sa puissance contre FLT3, ce qui le rend particulièrement efficace dans le traitement de la LMA. Sa capacité à traverser la barrière hémato-encéphalique le distingue également des autres inhibiteurs, offrant un potentiel pour le traitement des tumeurs cérébrales .

Propriétés

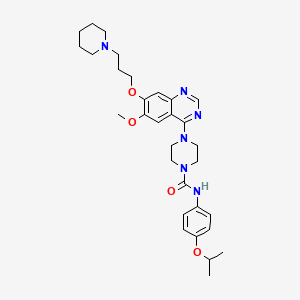

IUPAC Name |

4-[6-methoxy-7-(3-piperidin-1-ylpropoxy)quinazolin-4-yl]-N-(4-propan-2-yloxyphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N6O4/c1-23(2)41-25-10-8-24(9-11-25)34-31(38)37-17-15-36(16-18-37)30-26-20-28(39-3)29(21-27(26)32-22-33-30)40-19-7-14-35-12-5-4-6-13-35/h8-11,20-23H,4-7,12-19H2,1-3H3,(H,34,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXQOJXBIDBUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048947 | |

| Record name | Tandutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

MLN518 inhibits tyrosine kinases; Specifically, it is selective for FLT3, KIT, and platelet-derived growth-factor receptor (PDGFR). | |

| Record name | Tandutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

387867-13-2 | |

| Record name | Tandutinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387867-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tandutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0387867132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tandutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tandutinib | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tandutinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANDUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1IO3ICJ9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Pyridin-4-Yloxy)phenyl]-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684541.png)

![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)

![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)